molecular formula C19H18F2N8OS B1676558 1H-1,2,4-Triazole-1-ethanol, alpha-(2,4-difluorophenyl)-alpha-(1-methyl-1-((6-(1H-1,2,4-triazol-1-yl)-3-pyridazinyl)thio)ethyl)-, (+)- CAS No. 151856-47-2

1H-1,2,4-Triazole-1-ethanol, alpha-(2,4-difluorophenyl)-alpha-(1-methyl-1-((6-(1H-1,2,4-triazol-1-yl)-3-pyridazinyl)thio)ethyl)-, (+)-

Cat. No. B1676558
M. Wt: 444.5 g/mol
InChI Key: ICRBJWBMXZYUGP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Mfb 1041 is a triazol antifungal agent.

properties

CAS RN

151856-47-2

Product Name

1H-1,2,4-Triazole-1-ethanol, alpha-(2,4-difluorophenyl)-alpha-(1-methyl-1-((6-(1H-1,2,4-triazol-1-yl)-3-pyridazinyl)thio)ethyl)-, (+)-

Molecular Formula

C19H18F2N8OS

Molecular Weight

444.5 g/mol

IUPAC Name

2-(2,4-difluorophenyl)-3-methyl-1-(1,2,4-triazol-1-yl)-3-[6-(1,2,4-triazol-1-yl)pyridazin-3-yl]sulfanylbutan-2-ol

InChI

InChI=1S/C19H18F2N8OS/c1-18(2,31-17-6-5-16(26-27-17)29-12-23-10-25-29)19(30,8-28-11-22-9-24-28)14-4-3-13(20)7-15(14)21/h3-7,9-12,30H,8H2,1-2H3

InChI Key

ICRBJWBMXZYUGP-UHFFFAOYSA-N

SMILES

CC(C)(C(CN1C=NC=N1)(C2=C(C=C(C=C2)F)F)O)SC3=NN=C(C=C3)N4C=NC=N4

Canonical SMILES

CC(C)(C(CN1C=NC=N1)(C2=C(C=C(C=C2)F)F)O)SC3=NN=C(C=C3)N4C=NC=N4

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

synonyms

2-(2,4-difluorophenyl)-3-methyl-1-(1H-1,2,4-triazol-1-yl)-3-(6-(1H-1,2,4-triazol-1-yl)pyridazin-3-ylthio)butan-2-ol
MFB 1041
MFB-1041

Origin of Product

United States

Synthesis routes and methods I

Procedure details

A mixture consisting of 3.0 g (7.3 mmol) of (+)-3-(6-chloropyridazin-3-ylthio)-2-(2,4-difluorophenyl)-3-methyl-1-(1H-1,2,4-triazol-1-yl)butan-2-ol 2.0 g(29 mmol) of 1,2,4-triazole, and 1.5 ml of acetonitrile was heated at reflux for 19 hours. After allowing the mixture to cool, the solvent was removed by distillation under reduced pressure, and the residue was neutralized with a saturated aqueous solution of sodium hydrogencarbonate, followed by extraction with chloroform. The organic layer was washed successively with water and a saturated sodium chloride aqueous solution and dried. The solvent was distilled off under reduced pressure, and the residue was subjected to column chromatography using a mixed solvent of chloroform and methanol (100:1). The solvent was removed from the effluent by distillation under reduced pressure, and the residue was recrystallized from a mixed solvent of chloroform and diethyl ether to obtain 3.0 g (93%) of (+)-2-(2,4-difluorophenyl)-3-methyl-1-(1H-1,2,4-triazol-1-yl)-3-(6-(1H- 1,2,4-triazol-1-yl)pyridazin-3-ylthio)butan-2-ol as a colorless crystal.
Name
(+)-3-(6-chloropyridazin-3-ylthio)-2-(2,4-difluorophenyl)-3-methyl-1-(1H-1,2,4-triazol-1-yl)butan-2-ol
Quantity
3 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
1.5 mL
Type
solvent
Reaction Step Three

Synthesis routes and methods II

Procedure details

A mixture consisting of 1.6 g (3.9 mmol) of (+)-3-(6-chloropyridazin-3-ylthio)-2-(2,4-difluorophenyl)-3-methyl-1-(1H-1,2,4-triazol-1-yl)butan-2-ol, 1.0 g (14.5 mmol) of 1,2,4-triazole, 1.0 g (7.2 mmol) of potassium carbonate, 2.2 g (14.7 mmol) of sodium iodide, and 20 ml of acetonitrile was heated at reflux for 116 hours. After allowing the mixture to cool, the solvent was removed by distillation under reduced pressure, and to the residue was added a saturated sodium chloride aqueous solution, followed by extraction with dichloromethane. The organic layer was washed successively with 10% sodium thiosulfate aqueous solution and a saturated sodium chloride aqueous solution and dried. The solvent was removed by distillation under reduced pressure, and the residue was subjected to column chromatography using a mixed solvent of chloroform and methanol (100:1). The solvent was removed by distillation under reduced pressure, and the residue was recrystallized from a mixed solvent of isopropyl ether and methanol to obtain 1.2 g (70%) of (+)-2-(2,4-difluorophenyl)-3-methyl-1-(1H-1,2,4-triazol-1-yl)-3-(6-(1H-1,2,4-triazol-1-yl)pyridazin-3-ylthio)butan-2-ol as a colorless crystal.
Name
(+)-3-(6-chloropyridazin-3-ylthio)-2-(2,4-difluorophenyl)-3-methyl-1-(1H-1,2,4-triazol-1-yl)butan-2-ol
Quantity
1.6 g
Type
reactant
Reaction Step One
Quantity
1 g
Type
reactant
Reaction Step Two
Quantity
1 g
Type
reactant
Reaction Step Three
Quantity
2.2 g
Type
reactant
Reaction Step Four
Quantity
20 mL
Type
solvent
Reaction Step Five

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1H-1,2,4-Triazole-1-ethanol, alpha-(2,4-difluorophenyl)-alpha-(1-methyl-1-((6-(1H-1,2,4-triazol-1-yl)-3-pyridazinyl)thio)ethyl)-, (+)-
Reactant of Route 2
1H-1,2,4-Triazole-1-ethanol, alpha-(2,4-difluorophenyl)-alpha-(1-methyl-1-((6-(1H-1,2,4-triazol-1-yl)-3-pyridazinyl)thio)ethyl)-, (+)-
Reactant of Route 3
Reactant of Route 3
1H-1,2,4-Triazole-1-ethanol, alpha-(2,4-difluorophenyl)-alpha-(1-methyl-1-((6-(1H-1,2,4-triazol-1-yl)-3-pyridazinyl)thio)ethyl)-, (+)-
Reactant of Route 4
1H-1,2,4-Triazole-1-ethanol, alpha-(2,4-difluorophenyl)-alpha-(1-methyl-1-((6-(1H-1,2,4-triazol-1-yl)-3-pyridazinyl)thio)ethyl)-, (+)-
Reactant of Route 5
1H-1,2,4-Triazole-1-ethanol, alpha-(2,4-difluorophenyl)-alpha-(1-methyl-1-((6-(1H-1,2,4-triazol-1-yl)-3-pyridazinyl)thio)ethyl)-, (+)-
Reactant of Route 6
Reactant of Route 6
1H-1,2,4-Triazole-1-ethanol, alpha-(2,4-difluorophenyl)-alpha-(1-methyl-1-((6-(1H-1,2,4-triazol-1-yl)-3-pyridazinyl)thio)ethyl)-, (+)-

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